1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate
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Overview
Description
1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Leimgruber–Batcho indole synthesis, which uses iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the propargylamine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-alkylamines.
Scientific Research Applications
1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Teneligliptin hydrobromide hydrate: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Uniqueness
1-Indolyl-3-isopropylmethylpropargylamine hydrobromide hydrate is unique due to its specific structural features and the presence of the isopropylmethylpropargylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89159-84-2 |
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Molecular Formula |
C15H19BrN2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)propan-2-yl-methyl-prop-2-ynylazanium;bromide |
InChI |
InChI=1S/C15H18N2.BrH/c1-4-9-17(3)12(2)10-13-11-16-15-8-6-5-7-14(13)15;/h1,5-8,11-12,16H,9-10H2,2-3H3;1H |
InChI Key |
UYLWWNSDDHGBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)[NH+](C)CC#C.[Br-] |
Origin of Product |
United States |
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